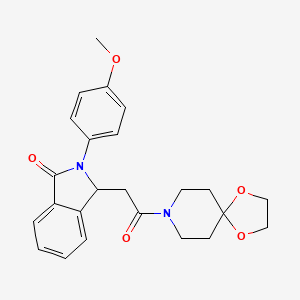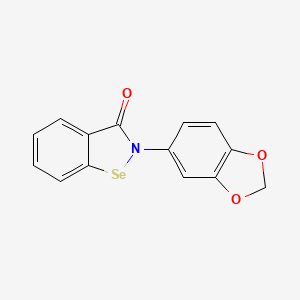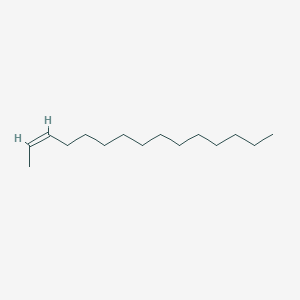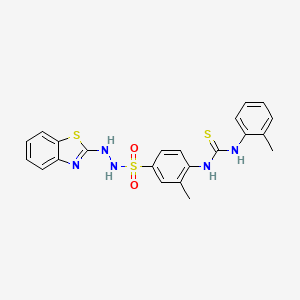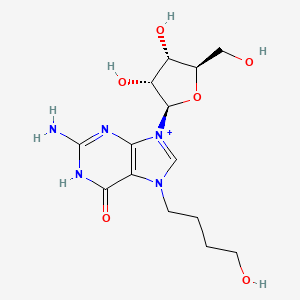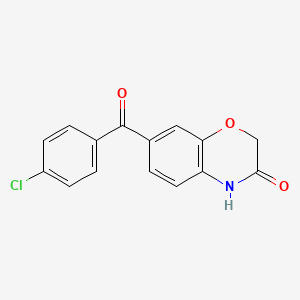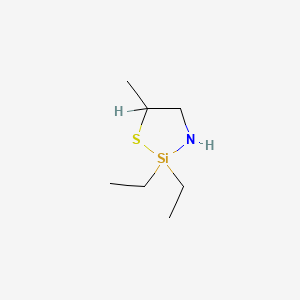
2,2-Diethyl-5-methyl-1-thia-3-aza-2-silacyclopentane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Diethyl-5-methyl-1-thia-3-aza-2-silacyclopentane is a chemical compound with the molecular formula C7H17NSSi. It is a member of the silacyclopentane family, which are cyclic compounds containing silicon, nitrogen, and sulfur atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Diethyl-5-methyl-1-thia-3-aza-2-silacyclopentane typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of diethylmethylsilane with a thia-aza precursor in the presence of a catalyst. The reaction is carried out under an inert atmosphere to prevent oxidation and other side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Diethyl-5-methyl-1-thia-3-aza-2-silacyclopentane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the compound into different silacyclopentane derivatives.
Substitution: The compound can participate in substitution reactions where one of its atoms is replaced by another atom or group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce different silacyclopentane derivatives .
Applications De Recherche Scientifique
2,2-Diethyl-5-methyl-1-thia-3-aza-2-silacyclopentane has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of more complex organosilicon compounds.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism by which 2,2-Diethyl-5-methyl-1-thia-3-aza-2-silacyclopentane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s silicon, nitrogen, and sulfur atoms can form bonds with these targets, leading to changes in their activity and function. The specific pathways involved depend on the context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
Silacyclopentane: A simpler analog without the diethyl and methyl substitutions.
Thia-aza-silacyclopentane: Compounds with different substituents on the silicon, nitrogen, and sulfur atoms.
Uniqueness
2,2-Diethyl-5-methyl-1-thia-3-aza-2-silacyclopentane is unique due to its specific substituents, which confer distinct chemical and physical properties. These properties can influence its reactivity, stability, and interactions with other molecules, making it valuable for specific applications .
Propriétés
Numéro CAS |
84260-33-3 |
|---|---|
Formule moléculaire |
C7H17NSSi |
Poids moléculaire |
175.37 g/mol |
Nom IUPAC |
2,2-diethyl-5-methyl-1,3,2-thiazasilolidine |
InChI |
InChI=1S/C7H17NSSi/c1-4-10(5-2)8-6-7(3)9-10/h7-8H,4-6H2,1-3H3 |
Clé InChI |
AEVGJAKGAJDTLR-UHFFFAOYSA-N |
SMILES canonique |
CC[Si]1(NCC(S1)C)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


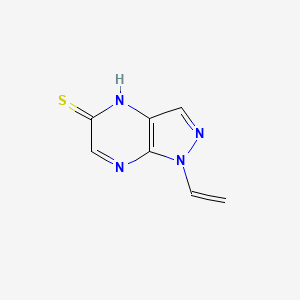
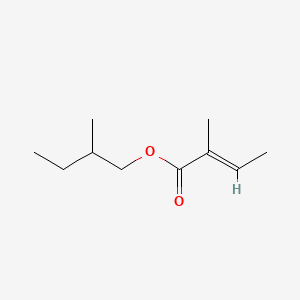
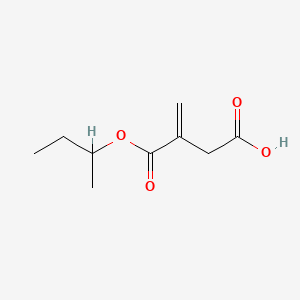



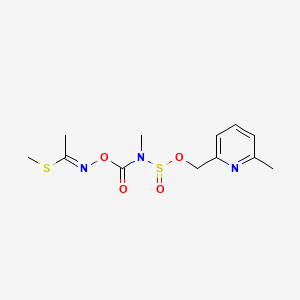
![8,10-bis[3-(dimethylamino)propyl]-3,8,10,15-tetrazatricyclo[9.4.0.02,7]pentadeca-1(11),2(7),3,5,12,14-hexaen-9-one;oxalic acid](/img/structure/B12709996.png)
